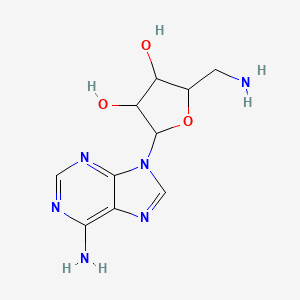

2-(Aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol

Description

Nomenclature and Structural Classification within Nucleoside Analogs

5'-Amino-5'-deoxyadenosine is classified as a nucleoside analog, specifically a derivative of the naturally occurring nucleoside, adenosine (B11128). wikipedia.org The core structure consists of an adenine (B156593) base linked to a ribose sugar. wikipedia.org The key modification is at the 5'-position of the ribose ring, where the typical hydroxyl (-OH) group is substituted with an amino (-NH2) group. nih.govchemicalbook.com This seemingly minor change has profound effects on the molecule's chemical reactivity and biological activity.

Systematic naming according to IUPAC (International Union of Pure and Applied Chemistry) guidelines provides a precise description of its structure. The IUPAC name for 5'-Amino-5'-deoxyadenosine is (2R,3S,4R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol. nih.gov This name precisely defines the stereochemistry and connectivity of all atoms within the molecule.

The compound is also known by several synonyms, including 5'-Deoxy-5'-aminoadenosine and the abbreviation 5'-NH2-Ado. nih.govchemicalbook.com Its unique identity is cataloged by a specific CAS (Chemical Abstracts Service) Registry Number: 14365-44-7. nih.govszabo-scandic.combiocat.com

Interactive Data Table:

Historical Perspectives on Adenosine Analogs and their Biological Relevance

The study of adenosine and its analogs has a rich history, dating back to the early 20th century with the discovery of adenosine's effects on the cardiovascular system. nih.gov Over the decades, researchers have synthesized a vast array of adenosine derivatives to explore their roles in various physiological processes. nih.gov These analogs have been instrumental in elucidating the function of adenosine receptors and enzymes that metabolize adenosine. wikipedia.org

The development of adenosine analogs has been driven by the desire to create more stable and selective compounds for therapeutic and research purposes. nih.gov Natural adenosine is rapidly metabolized in the body, limiting its therapeutic potential. wikipedia.org By modifying the adenosine structure, scientists have been able to create analogs with improved pharmacokinetic properties and specific biological activities. embopress.org

5'-Amino-5'-deoxyadenosine emerged from this broader effort to synthesize and characterize novel nucleoside analogs. nih.govacs.org Its synthesis and initial studies laid the groundwork for its later use as a chemical probe and inhibitor in various biological systems. For instance, early work in the 1970s described the synthesis of 5'-amino-5'-deoxynucleosides and their potential as nucleotide analogues. nih.gov

Current Research Landscape and Academic Significance of the Compound

5'-Amino-5'-deoxyadenosine continues to be a compound of significant interest in the academic and research communities. Its utility spans several areas of chemical biology, largely due to its ability to act as an inhibitor of specific enzymes and as a structural mimic of other important biological molecules.

Enzyme Inhibition: A primary application of 5'-Amino-5'-deoxyadenosine is as an inhibitor of adenosine kinase. chemicalbook.comszabo-scandic.combiocat.comscbt.com Adenosine kinase is a key enzyme in the purine (B94841) salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). By inhibiting this enzyme, 5'-Amino-5'-deoxyadenosine can modulate intracellular levels of adenosine and its metabolites, which has implications for various cellular processes. acs.orgdrugbank.com It has also been shown to be an inhibitor of S-adenosyl-L-methionine decarboxylase, an enzyme involved in polyamine biosynthesis. acs.org

Probing Biological Pathways: The compound is also used to study radical S-adenosyl-L-methionine (SAM) enzymes. karger.comresearchgate.net These enzymes are involved in a wide range of biochemical transformations, and 5'-deoxyadenosine (B1664650) (a related compound) is a common byproduct and inhibitor of these reactions. karger.com 5'-Amino-5'-deoxyadenosine, as a stable analog, can be used to investigate the active sites and mechanisms of these enzymes.

Riboswitch Research: Riboswitches are structured RNA elements that regulate gene expression by binding to specific small molecules. nih.govescholarship.org Some riboswitches bind to purine-related molecules. While not a direct ligand for most known riboswitches, 5'-amino-5'-deoxyadenosine can be used in comparative studies to understand the specificity of ligand recognition by these RNA regulators. nih.govresearchgate.net For example, it has been used as a selective inhibitor of adenosine kinase in studies of ZMP-sensing riboswitches to prevent the conversion of potential ligands. nih.gov

Synthesis of Other Analogs: 5'-Amino-5'-deoxyadenosine serves as a crucial starting material for the synthesis of other modified nucleosides and nucleotides. nih.govnih.gov The reactive 5'-amino group provides a handle for further chemical modifications, allowing for the creation of a diverse library of analogs with unique properties and potential applications. nih.govacs.org

The ongoing research into 5'-Amino-5'-deoxyadenosine and its derivatives highlights its enduring importance as a tool in chemical biology for dissecting complex biological systems and for the development of new therapeutic agents.

Interactive Data Table:

Structure

3D Structure

Propriétés

IUPAC Name |

2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSGUDGNTHCZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931976 | |

| Record name | 9-(5-Amino-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14365-44-7 | |

| Record name | 5'-Amino-5'-deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Amino-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 5 Amino 5 Deoxyadenosine

Synthetic Routes for 5'-Amino-5'-deoxyadenosine

The primary synthetic pathways to 5'-Amino-5'-deoxyadenosine commence from readily available adenosine (B11128) precursors. These methods involve the introduction of a nitrogen-containing functional group at the 5'-position, which is subsequently converted to the primary amine.

Conversion from 5'-Azidoribonucleosides

A common and effective strategy for the synthesis of 5'-Amino-5'-deoxyadenosine involves the chemical reduction of a 5'-azido-5'-deoxyadenosine (B1598470) intermediate. This precursor is typically prepared from adenosine through a multi-step process. For instance, the synthesis of 5'-azido-2',5'-dideoxyadenosine has been reported, which serves as a direct precursor to the corresponding 5'-amino derivative nih.gov. The synthesis involves the initial protection of the adenine (B156593) base, followed by the introduction of the azido (B1232118) group at the 5'-position. Subsequent deprotection yields the 5'-azidoribonucleoside nih.gov.

The conversion of the 5'-azido group to the 5'-amino group is the final and critical step in this synthetic route. This transformation is typically achieved through reduction, with the Staudinger reaction being a prominent method.

Application of the Staudinger Reaction in Amination

The Staudinger reaction provides a mild and efficient method for the reduction of organic azides to primary amines organicchemistrytutor.comthermofisher.com. This reaction involves the treatment of the azide (B81097) with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate organicchemistrytutor.comwikipedia.orgchem-station.com. Subsequent hydrolysis of this intermediate yields the desired primary amine and a phosphine oxide byproduct wikipedia.org.

For example, the synthesis of 5'-amino-2',5'-dideoxyadenosine is achieved by treating a solution of 5'-azido-2',5'-dideoxyadenosine in pyridine (B92270) with triphenylphosphine. The reaction proceeds at room temperature, and after the formation of the iminophosphorane, the addition of aqueous ammonium (B1175870) hydroxide (B78521) facilitates the hydrolysis to the final 5'-amino product nih.gov.

Chemical Modification and Analog Generation of the Compound

The primary amino group at the 5'-position of 5'-Amino-5'-deoxyadenosine serves as a versatile handle for further chemical modifications, allowing for the generation of a wide array of derivatives with diverse functionalities.

Synthesis of N-Substituted 5'-Amino-5'-deoxyadenosine Derivatives

The synthesis of N-substituted derivatives allows for the exploration of the chemical space around the 5'-position, which can be crucial for modulating biological activity. Parallel synthesis methods have been developed to rapidly generate libraries of these analogs with high yields and purities nih.govrsc.org. These methods often utilize 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine as a key building block, which can then be reacted with a variety of electrophiles to introduce different substituents at the 5'-amino group nih.gov.

Peptide derivatives of 5'-Amino-5'-deoxyadenosine have been synthesized to mimic naturally occurring nucleoside antibiotics and to study their effects on biological processes such as protein synthesis acs.orgacs.org. The synthesis of these derivatives involves the coupling of amino acids or peptide fragments to the 5'-amino group of the nucleoside acs.orgacs.org. This is typically achieved using standard peptide coupling reagents. For example, the synthesis of 5'-N-(L-lysylglycylglycyl)-5'-amino-5'-deoxyadenosine has been reported, demonstrating the feasibility of attaching complex peptide chains to the nucleoside scaffold acs.org.

| Derivative | Starting Materials | Coupling Method |

| 5'-N-(L-Leucyl)-5'-amino-5'-deoxyadenosine | 5'-Amino-5'-deoxyadenosine, N-Carbobenzyloxy-L-leucine | Dicyclohexylcarbodiimide (DCC) |

| 5'-N-(Glycyl-L-leucyl)-5'-amino-5'-deoxyadenosine | 5'-Amino-5'-deoxyadenosine, N-Carbobenzyloxy-glycyl-L-leucine | Dicyclohexylcarbodiimide (DCC) |

This table summarizes examples of aminoacyl peptide derivatives of 5'-Amino-5'-deoxyadenosine and the coupling methods used in their synthesis.

The synthesis of chloroethylamino derivatives can be achieved through the reaction of 5'-Amino-5'-deoxyadenosine with a suitable chloroethylating agent. While direct synthesis of this specific derivative is not extensively detailed in the provided context, the general reactivity of the 5'-amino group suggests that standard N-alkylation procedures would be applicable. A related and well-established reaction is the nucleophilic displacement of a leaving group at the 5'-position by an amine. For instance, the synthesis of various N-substituted derivatives often starts from 5'-chloro-5'-deoxyadenosine (B559659), where the chlorine atom is displaced by a primary or secondary amine biorxiv.org. This highlights the utility of 5'-halo-5'-deoxynucleosides as precursors for a wide range of 5'-N-substituted analogs.

The synthesis of 5'-chloro-5'-deoxyadenosine itself can be accomplished by treating adenosine with thionyl chloride in the presence of a base like pyridine . This 5'-chloro derivative is a versatile intermediate for the synthesis of various analogs through nucleophilic substitution reactions with different amines.

Alkylamino and Guanidinopropyl Analogs

The synthesis of 5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine (MHZPA) has been documented as an inactivator of S-adenosylmethionine decarboxylase (AdoMetDC). The inactivation process involves the formation of a hydrazone derivative at the pyruvate (B1213749) prosthetic group of the enzyme. This was confirmed by the isolation of a peptide containing the bound MHZPA after digestion with the protease Lys-C, which corresponded to the amino terminus of the large subunit of AdoMetDC.

Another analog, 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (AbeAdo), has also been shown to irreversibly inactivate AdoMetDC. In this case, inactivation occurs through the transamination of the pyruvate prosthetic group. Analysis of the Lys-C protease digest of the inactivated enzyme revealed a peptide with the sequence ASMFVSK, indicating the conversion of the N-terminal pyruvate to alanine.

Purine (B94841) Ring Modifications in Related Analogs

Modifications to the purine ring of nucleoside analogs are a key strategy in the development of new therapeutic agents. These modifications can alter the compound's biological activity, selectivity, and metabolic stability. wikipedia.orgnih.gov Common modifications include the introduction of various substituents, replacement of the purine with other nitrogen-containing heterocycles, and the addition of extra rings to the purine structure. nih.govmdpi.com

Deaza Derivatives (e.g., 3-Deaza, 7-Deaza)

Deaza derivatives of purine nucleosides involve the replacement of a nitrogen atom in the purine ring with a carbon atom. For instance, 3-deazaadenosine (B1664127) is a known inhibitor of S-adenosylhomocysteine hydrolase. While specific synthesis details for 3-deaza or 7-deaza derivatives of 5'-Amino-5'-deoxyadenosine were not found in the provided search results, the general principle of purine ring modification is well-established in nucleoside chemistry.

Carbocyclic Nucleoside Analogs of the Compound

Carbocyclic nucleoside analogs are compounds in which the oxygen atom of the furanose ring is replaced by a methylene (B1212753) group. wikipedia.org This modification confers increased chemical and metabolic stability as the ether linkage is replaced by a more robust carbon-carbon bond, making them resistant to cleavage by phosphorylases and hydrolases. wikipedia.org A carbocyclic analog of 5'-amino-5'-deoxythymidine (B1215968) has been synthesized from the carbocyclic analog of 2,5'-O-anhydrothymidine acetate. nih.gov Natural examples of carbocyclic nucleosides with significant biological activity include aristeromycin (B1667592) and neplanocin A. wikipedia.org

Phosphorylation to Triphosphate Derivatives for Enzymatic Studies

The enzymatic synthesis of nucleoside triphosphates (NTPs) is a crucial process for various biological studies. mdpi.com This conversion is often achieved through a series of phosphorylation steps catalyzed by specific kinases. Nucleoside kinases (NKs) catalyze the initial phosphorylation of nucleosides to nucleoside monophosphates (NMPs). mdpi.com Subsequently, nucleoside monophosphate kinases (NMPKs) convert NMPs to nucleoside diphosphates (NDPs), and finally, nucleoside diphosphate (B83284) kinases (NDPKs) generate the triphosphate form (NTPs). mdpi.com Polyphosphate kinases (PPKs) can also be utilized to convert NMPs and NDPs to NTPs using polyphosphate as a phosphate (B84403) donor. mdpi.com While the direct phosphorylation of 5'-Amino-5'-deoxyadenosine to its triphosphate derivative is not explicitly detailed in the provided results, these general enzymatic methods are applicable for preparing NTP analogs for enzymatic studies. mdpi.com For example, 2'-deoxyribonucleoside triphosphates containing modified bases have been prepared for studying their incorporation into DNA. rsc.org

Methods for Site-Specific Incorporation into Oligonucleotides

The site-specific incorporation of modified nucleosides into oligonucleotides is essential for studying nucleic acid structure and function. nih.gov This is often achieved through the synthesis of phosphoramidite (B1245037) building blocks of the desired modified nucleoside, which can then be used in standard solid-phase oligonucleotide synthesis.

Preparation of Protected 5'-Amino-2',5'-dideoxyribonucleoside Building Blocks

Synthetic routes have been developed for the preparation of protected 5'-amino-2',5'-dideoxyribonucleoside-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidites). nih.gov These building blocks are crucial for the synthesis of 5'-amino-oligodeoxyribonucleotides. nih.gov The structures of all intermediate compounds in these synthetic pathways have been confirmed using 13C NMR spectroscopy. nih.gov These 5'-amino-modified oligonucleotides can be subsequently coupled to a variety of molecules, including metal clusters, fluorophores, and biotin (B1667282) derivatives, creating useful probes for biological research. nih.gov

Applications in Oligodeoxyribonucleotide Synthesis

The introduction of a primary amino group at the 5'-terminus of an oligodeoxyribonucleotide using 5'-amino-5'-deoxyadenosine and its analogs is a foundational technique for creating functionalized nucleic acids. These modified oligonucleotides are pivotal in a wide array of biological and diagnostic applications, serving as versatile intermediates for the attachment of various molecular reporters, affinity tags, and structural probes. biosyn.com

The primary strategy for incorporating a 5'-amino group is through automated solid-phase DNA synthesis, utilizing specially designed phosphoramidite building blocks. oup.com These reagents, often referred to as 5'-Amino-Modifiers, are added as the final step in the synthesis cycle, ensuring the reactive amino group is located at the 5'-end of the sequence. biosyn.com

Protecting Groups and Linkers

To prevent unwanted reactions during synthesis, the terminal amino group is temporarily protected. The choice of protecting group is critical and is often dictated by the desired deprotection strategy and purification method.

Trifluoroacetyl (TFA) Group: A base-labile protecting group that is commonly used. It is effectively removed by standard deprotection conditions using ammonia (B1221849) or methylamine. glenresearch.com

Phthalic Acid Diamide (PDA) Group: An alternative to TFA, PDA-protected modifiers offer significant handling advantages. Unlike the viscous oils of TFA-protected compounds, PDA modifiers are granular powders, which improves their stability and makes them easier to aliquot and store. glenresearch.com Under normal atmospheric conditions at room temperature, solid PDA-protected modifiers remain stable for at least seven days, whereas TFA-protected analogs degrade almost completely. glenresearch.com

The amino group is typically attached via a flexible spacer arm or linker to minimize steric hindrance between the conjugated molecule and the oligonucleotide. biosyn.comgenelink.com This spatial separation is crucial for maintaining the hybridization properties of the oligonucleotide and ensuring the attached molecule is accessible for its intended interaction. The length of these linkers can be varied, with common options including C3, C6, and C12 spacers, which represent chains of 3, 6, or 12 carbon atoms, respectively. genelink.com Longer tethers can enhance accessibility for enzymes and improve hybridization yields on solid supports. biosyn.com

Table 1: Comparison of Amino Modifier Protecting Groups

| Feature | TFA-Protected Modifiers | PDA-Protected Modifiers |

|---|---|---|

| Physical State | Viscous Oil | Granular Powder |

| Handling | More difficult to aliquot and handle | Easy to handle, store, and aliquot |

| Stability | Prone to degradation under normal atmospheric conditions | Completely stable for at least 7 days at room temperature |

| Deprotection | Cleaved by ammonia or methylamine | Yields the same final product as TFA modifiers after deprotection |

| Conjugation Efficiency | High | High, with essentially quantitative conjugation observed |

Post-Synthetic Conjugation

Once the oligonucleotide is synthesized and the amino group is deprotected, it serves as a reactive handle for covalent attachment of other molecules. A widely used method is the reaction of the primary amine with an N-hydroxysuccinimide (NHS) ester-activated molecule. genelink.comidtdna.com This reaction forms a stable amide bond, securely linking the desired molecule to the oligonucleotide. genelink.com

Research Findings and Efficacy

The utility of 5'-amino modifiers in oligonucleotide synthesis is well-documented. For instance, synthetic routes have been developed for all four appropriately protected 5'-amino-2',5'-dideoxyribonucleoside-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidites), enabling the routine generation of 5'-amino-oligodeoxyribonucleotides via the phosphoramidite method. oup.com

The performance of these modifiers is a critical factor. Research has demonstrated the high efficacy of this approach. In one study, a T12 oligonucleotide was synthesized using a 5'-Amino-Modifier C12-PDA. Following deprotection, the process showed very high coupling efficiency. glenresearch.com Subsequent reaction of the 5'-amino group with a biotin NHS Ester resulted in essentially quantitative conjugation efficiency, highlighting the robustness and reliability of this method for producing functionalized oligonucleotides. glenresearch.com These amino-modified oligonucleotides are readily coupled to a variety of molecules, including biotin derivatives, fluorophores, and metal cluster compounds, generating useful probes for molecular biology research. oup.com

Enzymatic Interactions and Molecular Mechanisms of 5 Amino 5 Deoxyadenosine

Adenosine (B11128) Kinase (ADK) Inhibition

5'-Amino-5'-deoxyadenosine is recognized as a potent inhibitor of adenosine kinase (ADK), a crucial enzyme in adenosine metabolism. scbt.commedkoo.com This inhibitory action forms the basis of its significant biochemical effects.

Mechanism of Enzyme Inhibition by the Compound

5'-Amino-5'-deoxyadenosine functions as an inhibitor of adenosine kinase (ADK). medkoo.comfrontiersin.org Structurally similar to adenosine, it can compete for binding at the enzyme's active site. scbt.com This interaction disrupts the normal process of adenosine phosphorylation to adenosine monophosphate (AMP), a key step in regulating both intracellular and extracellular adenosine levels. nih.gov By blocking this enzymatic activity, 5'-Amino-5'-deoxyadenosine leads to an accumulation of adenosine. nih.gov

ADK plays a vital role in maintaining the balance of adenine (B156593) nucleotides. scbt.com The inhibition of this enzyme can therefore influence various cellular processes that are dependent on adenosine signaling. nih.gov The development of ADK inhibitors, including nucleoside derivatives like 5'-Amino-5'-deoxyadenosine, has been a strategy to modulate these pathways. frontiersin.org

Kinetic Analysis of ADK Modulation

The interaction of 5'-Amino-5'-deoxyadenosine with adenosine kinase (ADK) demonstrates specific kinetic characteristics. The compound's ability to modulate the rate of adenosine metabolism is a key feature of its inhibitory action. scbt.com By binding to the enzyme, it alters the kinetics of the phosphorylation of adenosine to AMP. scbt.com

Studies on ADK inhibitors reveal that both nucleoside and non-nucleoside compounds can effectively inhibit the enzyme. frontiersin.org Nucleoside inhibitors, which are structurally related to adenosine, often act as competitive inhibitors. frontiersin.org The kinetic profile of these inhibitors typically shows a rapid onset of inhibition, leading to significant changes in intracellular ATP levels. scbt.com

The table below summarizes the inhibitory constants for selected ADK inhibitors, providing a comparative view of their potency.

| Inhibitor | Type | IC50 / Ki |

| 5'-Amino-5'-deoxyadenosine | Nucleoside | Data not specified |

| 5-Iodotubercidin | Nucleoside | 26 nM (IC50) medchemexpress.com |

| ABT-702 | Non-nucleoside | 1.7 nM (IC50) medchemexpress.com |

| A-286501 | Carbocyclic Nucleoside | 0.47 nM (IC50) medchemexpress.com |

Influence on Cellular Phosphorylation Pathways

The inhibition of adenosine kinase (ADK) by 5'-Amino-5'-deoxyadenosine has a direct impact on cellular phosphorylation pathways. scbt.com By preventing the phosphorylation of adenosine to AMP, the compound disrupts the primary route for adenosine clearance and recycling. nih.gov This leads to an increase in intracellular adenosine, which can then be released from the cell and activate adenosine receptors on the cell surface. medchemexpress.com

This modulation of adenosine levels can indirectly affect broader cellular energy metabolism. ADK itself is sensitive to the cell's energy status and can be inhibited by high concentrations of its own substrate, adenosine. nih.gov Furthermore, ADK is linked to the S-adenosylmethionine (SAM)-dependent transmethylation pathway, which is essential for DNA and histone methylation, key epigenetic processes. frontiersin.org By influencing the availability of adenosine, ADK inhibitors can indirectly impact these methylation reactions. frontiersin.org

Interactions within S-Adenosylmethionine (SAM) Metabolic Pathways

5'-Amino-5'-deoxyadenosine is closely linked to the metabolic pathways of S-Adenosylmethionine (SAM), a universal methyl group donor and a precursor for the generation of the 5'-deoxyadenosyl radical.

Modulation of Radical SAM Enzyme Activity

Radical S-adenosyl-L-methionine (SAM) enzymes are a large superfamily that utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. wikipedia.org This radical is crucial for initiating a wide range of biochemical transformations by abstracting a hydrogen atom from a substrate, which in turn produces 5'-deoxyadenosine (B1664650) (5'-dAdo) as a byproduct. nih.govhawaii.edu

The accumulation of 5'-dAdo can be detrimental as it acts as a product inhibitor for radical SAM enzymes. hawaii.eduresearchgate.netbiorxiv.org Therefore, the concentration of 5'-dAdo within the cell can directly modulate the activity of these enzymes. Efficient pathways for the removal and recycling of 5'-dAdo are essential to maintain the catalytic competency of radical SAM enzymes. researchgate.netnih.gov The presence of 5'-Amino-5'-deoxyadenosine, being structurally similar to 5'-dAdo, could potentially influence these enzymes, though direct inhibitory effects are not as well-characterized as its action on ADK.

Role in SAM Recycling and Salvage Pathways

The 5'-deoxyadenosine (5'-dAdo) produced by radical SAM enzymes must be metabolized to prevent product inhibition and to salvage valuable molecular components. researchgate.netnih.gov Cells have evolved specific salvage pathways to handle 5'-dAdo. nih.govnih.gov In many bacteria, these pathways are responsible for converting 5'-dAdo into adenine and 5-deoxyribose or 5-deoxyribose-1-phosphate. researchgate.netnih.gov

Enzymatic Deamination of Related Adenosine Derivatives (e.g., 5'-Deoxyadenosine Deaminase)

The enzymatic deamination of adenosine derivatives is a critical metabolic process. An enzyme of particular relevance is 5'-deoxyadenosine deaminase (DadD), which primarily catalyzes the conversion of 5'-deoxyadenosine to 5'-deoxyinosine. wikipedia.orgnih.gov This enzyme also demonstrates activity, albeit to a lesser extent, with other substrates such as 5'-methylthioadenosine (MTA), S-adenosylhomocysteine (SAH), and adenosine. wikipedia.orgnih.gov

Identified as EC 3.5.4.41, DadD plays a crucial role in the salvage pathway of 5'-deoxyadenosine (5'-dA), a product of radical S-adenosylmethionine (SAM) enzyme reactions. wikipedia.orgnih.gov The accumulation of 5'-dA can be inhibitory to radical SAM enzymes like biotin (B1667282) synthase and lipoyl synthase. nih.govkarger.com Therefore, its removal is essential for cellular function. In organisms such as the methanogen Methanocaldococcus jannaschii, which lack the typical MTA/SAH nucleosidase enzyme, DadD provides an alternative mechanism to recycle these SAM reaction byproducts. wikipedia.orgnih.gov The reaction involves the hydrolytic deamination of 5'-deoxyadenosine, producing 5'-deoxyinosine and ammonia (B1221849). wikipedia.org

The enzyme from M. jannaschii has been characterized with a K_m_ for 5'-deoxyadenosine of 14.0 ± 1.2 μM and a k_cat_/K_m_ of 9.1 × 10⁹ M⁻¹ s⁻¹. nih.govnih.gov This high catalytic efficiency underscores its specific role in metabolizing 5'-dA. The molecular mass of DadD is approximately 230 kDa, and it exhibits notable thermal stability, retaining 90% of its activity after being heated to 60°C for ten minutes. wikipedia.org

Table 1: Substrate Specificity of 5'-Deoxyadenosine Deaminase (DadD)

| Substrate | Relative Activity | Product |

|---|---|---|

| 5'-Deoxyadenosine | High (Preferred) | 5'-Deoxyinosine |

| 5'-Methylthioadenosine | Lower | 5'-Methylthioinosine |

| S-Adenosylhomocysteine | Lower | S-Inosylhomocysteine |

Impact on Nucleotide Metabolism and Cellular Processes

Purine (B94841) nucleoside analogs are known to possess broad antitumor activity, which is often achieved through the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.eu Studies on related deoxyadenosine (B7792050) compounds have demonstrated a direct impact on DNA replication. For instance, 2'-deoxyadenosine (B1664071) has been shown to decrease the rate of DNA synthesis in cultured human diploid fibroblasts. nih.gov This inhibitory effect is observed when adenosine deaminase is blocked, leading to the phosphorylation of 2'-deoxyadenosine to its triphosphate form, dATP, which then interferes with DNA synthesis. nih.gov This mechanism highlights how adenosine derivatives, upon cellular uptake and metabolism, can disrupt the processes of nucleotide incorporation and DNA elongation.

The cellular impact of adenosine derivatives extends to the induction of programmed cell death, or apoptosis. medchemexpress.eu Research on 5'-deoxy-5'-methylthioadenosine (MTA), a compound structurally related to 5'-deoxyadenosine, has shown that it can induce apoptosis in leukemia U937 cells. nih.gov The treatment of these cells with MTA leads to characteristic apoptotic features, including nuclear fragmentation and DNA condensation. nih.gov Further analysis revealed DNA laddering, with fragments in multiples of approximately 200 base pairs, a hallmark of apoptosis. nih.gov The apoptotic process induced by MTA in U937 cells is thought to be linked to the inhibition of carboxylmethylation of nuclear lamin B, which in turn delays its incorporation into the nuclear envelope and leads to atypical nuclear fragmentation. nih.gov

Inhibitory Effects on Other Enzymes and Signaling Pathways

Adenosine analogues can exert significant inhibitory effects on key signaling enzymes like adenylate cyclase. scbt.com Deoxyadenosine derivatives, in particular, have been identified as potent inhibitors of this enzyme. nih.govscispace.com In studies using human platelet preparations, compounds such as 2',5'-dideoxyadenosine (B1206784) and 9-(tetrahydro-2-furyl)adenine demonstrated enhanced inhibitory effects on adenylate cyclase activity compared to adenosine itself. nih.govportlandpress.com

Kinetic analysis of prostaglandin (B15479496) E1-activated adenylate cyclase revealed that the inhibition by 2',5'-dideoxyadenosine is non-competitive with respect to MgATP. nih.govscispace.com This compound was found to cause 50% inhibition at a concentration of 4 µM. nih.govscispace.com These deoxyadenosine derivatives inhibit both the basal and the prostaglandin E1-activated forms of adenylate cyclase in intact platelets. nih.gov The intracellular site of action for these derivatives is suggested by the observation that 2'-deoxyadenosine 3'-monophosphate did not affect the inhibition of platelet aggregation by prostaglandin E1, implying it needs to be inside the cell to have an effect on the enzyme. nih.govscispace.com

Table 2: Inhibition of Adenylate Cyclase by Adenosine Analogues

| Compound | Type of Effect | Potency (IC₅₀) | Mechanism |

|---|---|---|---|

| 2',5'-Dideoxyadenosine | Inhibitory | 4 µM | Non-competitive with MgATP |

| 9-(tetrahydro-2-furyl)adenine (SQ 22536) | Inhibitory | 13 µM | Non-competitive with MgATP |

Analogues of adenosine, including derivatives of 5'-amino-5'-deoxyadenosine, have emerged as inhibitors of protein arginine methyltransferases (PRMTs), a family of enzymes involved in various critical cellular processes. nih.govnih.gov The development of bisubstrate analogues, which occupy both the SAM cofactor and substrate binding pockets, is a key strategy for creating potent and selective PRMT inhibitors. nih.gov

A parallel synthesis approach has been used to rapidly generate a library of 5'-amino-5'-deoxyadenosine-based amides and sulfonamides. nih.govrsc.org Screening of these libraries has led to the identification of compounds that bind to methyltransferases with affinities in the low micromolar to nanomolar range. nih.gov For example, one pan-PRMT inhibitor, which tethers a thioadenosine to a substituted guanidino group, showed inhibitory activity against eight PRMT members, with the highest potency against PRMT4 (IC₅₀ = 5 nM). nih.gov Kinetic studies revealed this compound acts as a SAM-competitive inhibitor for PRMT1. nih.gov These findings highlight that modifications at the 5' position of adenosine can produce effective inhibitors for this important class of enzymes. nih.govnih.gov

Interactions with DNA Polymerases (for analogues)

Analogues of 5'-amino-5'-deoxyadenosine, specifically 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides (NH2-dNTPs), have been synthesized and studied for their interaction with DNA polymerases. These analogues have proven to be valuable tools in molecular biology and genomics due to their unique chemical properties compared to naturally occurring deoxynucleotide triphosphates (dNTPs) nih.govresearchgate.net.

Research has demonstrated that various NH2-dNTP analogues are effective substrates for the Klenow fragment of E. coli DNA polymerase I nih.govresearchgate.net. This enzyme can incorporate these analogues into a growing DNA strand, where they can either partially or fully substitute for their natural counterparts (dATP, dCTP, dGTP, dTTP) nih.gov. The incorporation of a 5'-amino-nucleotide results in the formation of a phosphoramidate (B1195095) bond instead of the typical phosphodiester bond nih.gov. This modified linkage has distinct chemical stability; for example, it can be specifically cleaved under mild acidic conditions, a property that has been exploited for DNA sequencing applications nih.gov.

The ability of DNA polymerases to incorporate these analogues has facilitated the development of novel genomic analysis techniques. For example, the fragmentation of DNA containing 5'-amino-modified nucleotides has been used in methods for detecting single nucleotide polymorphisms (SNPs) via mass spectrometry nih.govresearchgate.net. Model studies focusing on the mechanisms of DNA replication and the function of polymerases have also utilized these analogues to probe enzyme-substrate interactions nih.gov.

The table below summarizes the interactions of various 5'-amino-5'-deoxyadenosine analogues with DNA polymerase I.

| Analogue | Polymerase | Interaction Type | Key Research Finding |

| 5′-amino-2′,5′-dideoxyadenosine-5′-N-triphosphate (NH2-dATP) | Klenow fragment of DNA Polymerase I | Substrate/Incorporation | Readily incorporated into DNA, replacing dATP. nih.gov |

| 5′-amino-2′,5′-dideoxycytidine-5′-N-triphosphate (NH2-dCTP) | Klenow fragment of DNA Polymerase I | Substrate/Incorporation | Efficiently incorporated by the polymerase, forming a phosphoramidate linkage. nih.gov |

| 5′-amino-2′,5′-dideoxyguanosine-5′-N-triphosphate (NH2-dGTP) | Klenow fragment of DNA Polymerase I | Substrate/Incorporation | Serves as a substrate, allowing for its inclusion in the synthesized polynucleotide. nih.gov |

| 5′-amino-5′-deoxythymidine-5′-N-triphosphate (NH2-dTTP) | Klenow fragment of DNA Polymerase I | Substrate/Incorporation | Can be partially incorporated into large polynucleotides without disrupting the DNA duplex's suitability as a substrate for restriction endonucleases. nih.gov |

| 5′-amino-2′,5′-dideoxyuridine-5′-N-triphosphate (NH2-dUTP) | Klenow fragment of DNA Polymerase I | Substrate/Incorporation | Is readily incorporated into DNA by the Klenow fragment. nih.gov |

| 5′-amino-2′,5′-dideoxyinosine-5′-N-triphosphate (NH2-dITP) | Klenow fragment of DNA Polymerase I | Substrate/Incorporation | Can replace its naturally occurring counterpart in polymerase-catalyzed DNA synthesis. nih.gov |

Structural Biology and Ligand Target Recognition

Crystallographic Studies of the Compound-Enzyme Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. proteopedia.org By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

Analysis of Ligand (e.g., SA0920) Binding to Target Proteins (e.g., CARM1)

Crystallographic studies have been instrumental in elucidating the binding mode of 5'-Amino-5'-deoxyadenosine, also known as SA0920, to its target enzyme, Co-activator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4. The crystal structure of mouse CARM1 in complex with SA0920 has been determined, providing a detailed view of the interactions at the atomic level. rcsb.org This structural information is critical for understanding how the inhibitor occupies the active site and prevents the binding of the natural substrate and cofactor. researchgate.net CARM1 is a member of the protein arginine methyltransferase family, which catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues in proteins. acs.orgportlandpress.com These enzymes play a significant role in various cellular processes, and their dysregulation is implicated in diseases like cancer. acs.orgportlandpress.com

The analysis of the CARM1-SA0920 complex reveals that the inhibitor binds in the SAM-binding pocket of the enzyme. researchgate.net The adenosine (B11128) moiety of SA0920 occupies the same space as the adenosine part of the cofactor SAM. This displacement of the natural cofactor is a key aspect of its inhibitory mechanism. researchgate.net The structural data highlights the specific hydrogen bonds and van der Waals interactions that stabilize the inhibitor within the active site.

Resolution and Refinement of X-ray Diffraction Data

The quality of a crystal structure is determined by its resolution, which indicates the level of detail that can be observed in the electron density map. proteopedia.orgnih.gov Higher resolution allows for a more precise determination of atomic positions. proteopedia.org The crystal structure of mouse CARM1 in complex with SA0920 was determined to a resolution of 2.74 Å. rcsb.org

The refinement of X-ray diffraction data is a critical step in structure determination, where the initial model is adjusted to best fit the experimental data. proteinstructures.com This process is monitored by the R-factor and R-free values, which measure the agreement between the crystallographic model and the experimental X-ray diffraction data. proteinstructures.com For the CARM1-SA0920 complex (PDB ID: 5ISI), the reported R-Value Work is 0.175 and the R-Value Free is 0.214. rcsb.org These values are important indicators of the quality and accuracy of the final structural model. proteinstructures.com

| Parameter | Value |

|---|---|

| Resolution (Å) | 2.74 |

| R-Value Work | 0.175 |

| R-Value Free | 0.214 |

| Method | X-RAY DIFFRACTION |

Molecular Basis of Binding Specificity

The specificity of an inhibitor for its target enzyme over other related enzymes is a crucial factor in drug development. Understanding the molecular basis of this specificity allows for the design of more potent and selective inhibitors.

Identification of Key Interacting Residues and Motifs

The crystal structure of the CARM1-SA0920 complex reveals the key amino acid residues that are involved in binding the inhibitor. These interactions are primarily polar, taking the form of hydrogen bonds. The adenosine moiety of 5'-Amino-5'-deoxyadenosine forms a network of interactions with the surrounding amino acids in the SAM-binding pocket. These interactions mimic those formed by the natural cofactor, S-adenosyl-L-methionine (SAM).

Derivatives of 5'-Amino-5'-deoxyadenosine, specifically amides and sulfonamides, have been synthesized and screened against various methyltransferases. rsc.orgrsc.org For instance, certain sulfonamide derivatives have shown binding affinities in the nanomolar range for the SARS-CoV-2 nsp14/10 methyltransferase. rsc.org Structural analysis of these complexes highlights the importance of polar interactions, which are depicted as yellow dashed lines in crystallographic representations. rsc.org The specific residues involved in these interactions are critical for the affinity and specificity of the compound.

Role of Hydrophobic Pockets and Active Site Features

The design of inhibitors often involves modifying the ligand to better fit into these hydrophobic pockets, thereby increasing its potency. nih.gov For example, the binding of peptides to the lactococcal oligopeptide-binding protein A (OppA) is determined by a hydrophobic pocket that preferentially binds a hydrophobic side chain of the peptide. nih.gov Similarly, in the context of methyltransferases, the shape and chemical nature of the active site, including the presence of hydrophobic regions, dictate which inhibitors will bind effectively.

Design Principles for Transition State Analogs

Transition state analogs are potent inhibitors that mimic the high-energy transition state of an enzymatic reaction. By binding tightly to the enzyme's active site, they block the catalytic process. The design of such analogs is a powerful strategy in drug discovery.

The development of transition state analogs for nucleosidases, which are enzymes that catalyze the hydrolysis of N-ribosidic bonds, provides a relevant framework for understanding the design principles applicable to inhibitors of methyltransferases. For instance, DADMe-Immucillins, which are transition state analogs for 5'-deoxyadenosine (B1664650)/5'-methylthioadenosine nucleosidase, have been synthesized and shown to be potent inhibitors. nih.gov These compounds are designed to mimic the ribocation-like transition state of the hydrolysis reaction. nih.gov

The key principles in designing these analogs include:

Mimicking the geometry of the transition state: The analog should have a three-dimensional structure that closely resembles the transition state of the reaction.

Incorporating key functional groups: The analog should possess the functional groups that are critical for binding to the active site and for mimicking the electronic distribution of the transition state.

Exploiting specific enzyme-ligand interactions: Knowledge of the active site structure and the key interacting residues allows for the rational design of analogs that make optimal contacts with the enzyme.

For methyltransferases, a transition state analog would need to mimic the geometry and charge distribution of the transition state where the methyl group is being transferred from SAM to the arginine substrate. This would involve a molecule that can simultaneously interact with both the SAM-binding site and the substrate-binding site, effectively locking the enzyme in an inactive conformation. Bisubstrate inhibitors, which are designed to occupy both the cofactor and substrate binding sites, can be considered a step towards creating effective transition state mimics. researchgate.net

Incorporation of 5'-Deoxyadenosine Features into Analogs (e.g., DADMe-Immucillins)

DADMe-Immucillins are sophisticated mimics of the dissociated, ribocation-like transition state of the PNP-catalyzed reaction. nih.gov Their design incorporates key structural elements analogous to 5'-deoxyadenosine, but with critical modifications to achieve chemical stability and exceptionally tight binding. The central innovation in the structure of DADMe-Immucillin-H (DADMe-ImmH) is the replacement of the ribose sugar's oxacarbenium ion with a more stable methylene-bridged dihydroxypyrrolidine cation. pnas.org This core structure effectively captures the geometry and charge distribution of the transition state.

Key structural features of DADMe-ImmH that mimic the transition state include:

A Cationic Nitrogen: A positively charged nitrogen atom in the pyrrolidine (B122466) ring takes the place of the anomeric carbon of the ribose sugar. This feature is crucial for forming a strong ion-pair with a bound phosphate (B84403) or sulfate (B86663) ion in the active site of PNP. pnas.org

Dihydroxypyrrolidine Core: This group serves as the ribocation mimic. In DADMe-ImmH, it is specifically designed to mimic the transition state for substrates like 2'-deoxyinosine, hence the absence of a 2'-hydroxyl group is well-tolerated by the enzyme. pnas.org

Methylene (B1212753) Bridge: A methylene bridge connects the pyrrolidine ring to the 9-deazahypoxanthine base. This bridge extends the distance between the ribocation mimic and the purine (B94841) base to approximately 2.6 Å, which is optimal for mimicking the geometry of the fully dissociated transition state characteristic of human PNP. pnas.orgresearchgate.net This spacing allows the inhibitor to simultaneously form a favorable ion pair with phosphate and place the purine group for ideal interactions within the active site. researchgate.net

Specific Hydroxyl Group Placement: The 3'- and 5'-hydroxyl groups of the pyrrolidine ring are strategically positioned to form critical hydrogen bonds with active site residues. The 5'-hydroxyl group, for instance, forms a hydrogen bond with His257, an interaction vital for tight binding. pnas.org The 3'-hydroxyl is positioned to interact with both Tyr88 and the bound phosphate ion. pnas.org

Correlation of Structure with Inhibitory Potency

The remarkable potency of DADMe-Immucillins is highly sensitive to their specific chemical structure and stereochemistry. Even minor modifications to the parent scaffold can lead to significant losses in binding energy, underscoring the precision of their design as transition-state mimics. nih.govnih.gov

The tight binding of DADMe-ImmH is a direct result of improved interactions with both the purine-binding region and the anion (phosphate) in the active site compared to first-generation inhibitors like Immucillin-H. pnas.orgresearchgate.net The optimized spacing provided by the methylene bridge is a key factor in this enhanced affinity. researchgate.net

The stereochemistry of the ribose mimic is also critical. While DADMe-ImmH, which has a d-stereochemistry ribosyl mimic, is a picomolar inhibitor, its enantiomer, l-DADMe-Immucillin-H, was found to be a surprisingly potent inhibitor as well, though its binding affinity is reduced. nih.gov This suggests that while the precise geometry of the d-enantiomer is optimal, the major driving forces for binding—the cationic mimicry and leaving group interactions—can partially compensate for suboptimal stereochemistry. nih.gov

Further structure-activity relationship studies have shown that modifications at various positions on the immucillin scaffold, including the 2'-, 3'-, or 5'-positions of the azasugar or the purine ring, consistently result in poorer inhibitors. nih.gov This highlights that the parent immucillins have already achieved a superior capture of the transition state features.

The introduction of a fluorine atom, as seen in F-DADMe-ImmH, provides another example of how structural changes impact potency. The (3S,4S) diastereomer of F-DADMe-ImmH is an extremely potent inhibitor of human PNP, demonstrating that small, strategic modifications can be well-tolerated. However, the (3R,4R) diastereomer is significantly less potent, again emphasizing the high degree of stereochemical specificity required for optimal inhibition. nih.gov

| Compound | Dissociation Constant (Ki*) | Reference |

|---|---|---|

| DADMe-Immucillin-H | 9 pM - 22 pM | researchgate.netresearchgate.net |

| l-DADMe-Immucillin-H | Potent, but weaker than DADMe-ImmH | nih.gov |

| F-DADMe-ImmH [(3S,4S)-3] | 0.032 nM (32 pM) | nih.gov |

| F-DADMe-ImmH [(3R,4R)-3] | 1.82 nM | nih.gov |

| DADMe-Immucillin-G | Picomolar range | pnas.org |

Applications in Chemical Biology and Research Tools

Development of Molecular Probes

The primary amino group at the 5' position of 5'-Amino-5'-deoxyadenosine serves as a versatile chemical handle for the attachment of various reporter molecules, facilitating the generation of molecular probes to study biological systems.

Fluorescently Labeled Analogs

The synthesis of fluorescently labeled analogs of 5'-Amino-5'-deoxyadenosine has enabled the development of sensitive assays for studying enzyme activity and molecular interactions. A notable application is in fluorescence polarization (FP) assays. For instance, a library of 5'-Amino-5'-deoxyadenosine derivatives was screened using an FP assay to identify inhibitors of methyltransferases, a class of enzymes that play crucial roles in gene regulation. nih.govresearchgate.net In this assay, a fluorescently labeled probe based on a known methyltransferase inhibitor binds to the enzyme, resulting in a high FP signal. When a derivative from the library displaces the fluorescent probe, the FP signal decreases, indicating a binding event. This high-throughput screening method allowed for the identification of several potent methyltransferase inhibitors. nih.govresearchgate.net

Biotinylated Derivatives

While the search for specific examples of biotinylated 5'-Amino-5'-deoxyadenosine derivatives proved challenging within the scope of this review, the general principles of biotinylation offer a clear path for their application. The 5'-amino group of the molecule is chemically amenable to conjugation with biotin (B1667282), a small molecule with an exceptionally high affinity for streptavidin and avidin. This strong and specific interaction forms the basis of numerous detection and purification strategies in molecular biology.

Hypothetically, a biotinylated 5'-Amino-5'-deoxyadenosine probe could be used to:

Isolate and identify binding partners: By incubating the biotinylated probe with a cell lysate, proteins or other molecules that bind to the adenosine (B11128) analog can be captured using streptavidin-coated beads.

Develop non-radioactive assays: Biotinylated probes can be used in various binding assays, where detection is achieved using enzyme-conjugated streptavidin.

The synthesis of such probes would likely involve the reaction of 5'-Amino-5'-deoxyadenosine with an activated form of biotin, such as biotin-NHS ester.

Metal Cluster Derivatives for Electron Microscopy

Theoretically, the 5'-amino group of 5'-Amino-5'-deoxyadenosine could be used to attach a metal cluster. Such a derivative could potentially be used to:

Localize specific binding sites on proteins or nucleic acids: By incorporating the metal-labeled analog into a biological complex, its position could be determined using electron microscopy.

Study the architecture of macromolecular complexes: The precise location of the metal cluster could provide valuable structural information.

Utility in Nucleic Acid Research

The ability to incorporate 5'-Amino-5'-deoxyadenosine into nucleic acids, either enzymatically or through chemical synthesis, has made it a valuable tool for studying the intricate mechanisms of DNA replication, repair, and the interactions between DNA and proteins.

Studies of DNA Replication and Repair Mechanisms (via modified nucleotides)

The synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotide analogs, including the adenosine derivative, have been successfully demonstrated. researchgate.netnih.gov These modified nucleotides can be incorporated into a growing DNA strand by DNA polymerases. researchgate.netnih.gov The resulting phosphoramidate (B1195095) linkage, where a nitrogen atom replaces an oxygen atom in the DNA backbone, introduces a site of selective cleavage under mild acidic conditions. researchgate.netnih.gov

This property has been exploited in several ways:

DNA Sequencing: The specific cleavage at the site of incorporation of the 5'-amino-nucleotide can be used to generate a set of DNA fragments of varying lengths, which can then be analyzed to determine the DNA sequence. researchgate.netnih.gov

Probing Polymerase Activity: The efficiency of incorporation of these analogs can provide insights into the active site and mechanism of different DNA polymerases.

Chain Termination: While not a direct dideoxy analog, the incorporation of a 5'-amino-nucleotide can, under certain conditions or with specific polymerases, lead to chain termination, a principle widely used in Sanger sequencing. nih.govnih.govbiosyn.com

| Application | Description | Key Feature |

| DNA Sequencing | Generation of sequence-specific DNA fragments. | Acid-labile phosphoramidate bond. |

| Polymerase Studies | Investigating the mechanism and fidelity of DNA polymerases. | Modified substrate for enzymatic incorporation. |

| Chain Termination | Halting DNA synthesis at specific points. | Alteration of the DNA backbone. |

Investigation of DNA-Protein Interactions

Derivatives of 5'-Amino-5'-deoxyadenosine have proven to be effective tools for investigating the interactions between DNA and proteins, particularly enzymes that recognize and bind to adenosine or its derivatives.

As mentioned previously, a library of 5'-Amino-5'-deoxyadenosine amides and sulfonamides was successfully used to identify inhibitors of methyltransferases. nih.govresearchgate.net These enzymes play a critical role in DNA methylation, a key epigenetic modification that influences gene expression. By acting as competitive inhibitors that bind to the S-adenosyl-L-methionine (SAM) binding site of these enzymes, these derivatives can be used to:

Probe the structure and function of the SAM-binding pocket.

Modulate the activity of methyltransferases in vitro and potentially in vivo.

Serve as lead compounds for the development of therapeutic agents targeting diseases associated with aberrant DNA methylation.

The study identified several compounds with low micromolar to nanomolar binding affinities for different methyltransferases, highlighting the potential of this scaffold for developing specific inhibitors. nih.govresearchgate.net

| Derivative Class | Target Enzyme Class | Application |

| Amides and Sulfonamides | Methyltransferases | Inhibition of DNA methylation, probing enzyme active sites. |

Non-Radioactive DNA Sequencing Methodologies

A notable application of 5'-amino-modified nucleosides in chemical biology is their use in non-radioactive DNA sequencing. A method has been developed that utilizes 5'-amino-2',5'-dideoxynucleoside 5'-N-triphosphates (NH2-dNTPs) as substrates for DNA polymerase. In this approach, analogs such as 5'-amino-2',5'-dideoxyadenosine are incorporated into a growing DNA strand during the polymerase reaction. nih.govnih.govresearchgate.net

The key feature of this methodology lies in the introduction of a phosphoramidate bond into the DNA backbone upon the incorporation of a 5'-amino-modified nucleotide. This bond is susceptible to specific chemical cleavage under mild acidic conditions, a characteristic not shared by the native phosphodiester bonds of DNA. nih.govnih.gov This selective cleavage allows for the generation of a set of DNA fragments of varying lengths, all terminating at the position of the incorporated amino-modified nucleotide.

The process for generating a sequencing ladder for a specific base involves the partial substitution of the natural deoxynucleoside triphosphate (dNTP) with its corresponding 5'-amino analog in the sequencing reaction. This results in a statistical incorporation of the modified nucleotide at each of its complementary positions in the newly synthesized DNA strand. nih.gov Subsequent acid treatment cleaves the DNA at these modified sites, producing a collection of fragments that, when separated by gel electrophoresis, form a ladder corresponding to the positions of that specific base in the DNA sequence. nih.govnih.gov This extension-cleavage procedure provides a non-radioactive alternative to traditional sequencing methods. nih.gov

| Component | Function in Sequencing | Reference |

| 5'-Amino-2',5'-dideoxyadenosine 5'-N-triphosphate | Substrate for DNA polymerase, introduces a cleavable phosphoramidate bond. | nih.govnih.gov |

| DNA Polymerase (e.g., Klenow fragment) | Catalyzes the incorporation of the 5'-amino-modified nucleotide into the DNA strand. | nih.govnih.gov |

| Mild Acid Treatment (e.g., dilute acetic acid) | Specifically cleaves the phosphoramidate bonds at the site of the incorporated analog. | nih.gov |

Exploration of Metabolite Dynamics

Metabolomics Studies Involving Nucleoside Analogs

The study of nucleoside analog metabolism is crucial for understanding their cellular effects and potential therapeutic applications. Modified nucleosides can be employed as tools in metabolomics to investigate the dynamics of metabolic pathways. While direct metabolomics studies using 5'-Amino-5'-deoxyadenosine to probe the metabolism of other nucleoside analogs are not extensively documented, the metabolic fate of the closely related compound, 5'-deoxyadenosine (B1664650) (5'-dAdo), has been investigated using isotopic labeling, providing a clear example of how such analogs can be used to trace metabolite dynamics.

In a study examining the metabolism of 5'-deoxyadenosine in various mammalian cell lines, a radiolabeled version, [5'-3H]5'-deoxyadenosine, was used as a tracer. nih.gov This allowed for the tracking of the uptake and subsequent metabolic conversion of the nucleoside analog within the cells. It was observed that in certain cell lines, such as Chinese hamster ovary (CHO), Novikoff rat hepatoma, and HeLa cells, [5'-3H]5'-dAdo was rapidly taken up and cleaved in a phosphate-dependent manner. nih.gov

The primary intracellular metabolite identified from the radiolabeled tracer was 5-deoxyribose-1-phosphate. nih.gov This finding indicates that the initial metabolic step for 5'-dAdo in these cells is the cleavage of the glycosidic bond. Interestingly, 5-deoxyribose-1-phosphate was found to be metabolically stable within the cells. A secondary product, 5'-deoxyinosine, was also identified, which was formed more slowly and was stimulated by the presence of hypoxanthine. nih.gov This demonstrated that the ribose moiety of 5'-dAdo could be salvaged and utilized in the synthesis of other nucleosides.

This research highlights how a modified nucleoside, in this case, a radiolabeled 5'-deoxyadenosine, can serve as a powerful tool in metabolomics to elucidate the pathways and dynamics of nucleoside metabolism. The ability to trace the incorporation and transformation of the labeled analog provides detailed insights into the enzymatic processes involved and the fate of the metabolic products.

| Cell Line | Uptake of [5'-3H]5'-dAdo | Primary Metabolite | Secondary Metabolite |

| Chinese hamster ovary (CHO) | Rapid | 5-deoxyribose-1-phosphate | 5'-deoxyinosine |

| Novikoff rat hepatoma | Rapid | 5-deoxyribose-1-phosphate | 5'-deoxyinosine |

| HeLa | Rapid | 5-deoxyribose-1-phosphate | 5'-deoxyinosine |

| L929 | No significant cleavage | Not applicable | Not applicable |

| L1210 | No significant cleavage | Not applicable | Not applicable |

| P388 | No significant cleavage | Not applicable | Not applicable |

Future Directions and Emerging Research Avenues

Elucidation of Unexplored Salvage Pathways and Enzyme Promiscuity

5'-Deoxyadenosine (B1664650) (5'dAdo), a related compound and byproduct of radical SAM enzymes, is known to be toxic to cells if it accumulates, necessitating efficient salvage or disposal pathways. karger.comresearchgate.net While some pathways have been identified, many are thought to remain unexplored. karger.comresearchgate.net Future research will likely focus on identifying and characterizing these novel metabolic routes. A key theme in this area is the concept of enzyme promiscuity , where enzymes primarily involved in other metabolic pathways exhibit secondary activities on 5'dAdo and its derivatives. researchgate.netbiorxiv.org

Recent studies have highlighted that enzymes of the methionine salvage pathway (MSP) can act on 5'dAdo. biorxiv.orghawaii.edu For instance, MTA phosphorylase (MtnP) and MTA nucleosidase (MtnN) have shown promiscuous activity, processing 5'dAdo alongside their primary substrate, 5'-methylthioadenosine (MTA). karger.combiorxiv.org This promiscuity allows organisms, even those with streamlined genomes, to manage toxic byproducts and even synthesize bioactive compounds without dedicated enzymatic machinery. researchgate.net

A notable example is the "DHAP shunt" pathway, where 5'-deoxyribose (from 5'dAdo cleavage) is metabolized to dihydroxyacetone phosphate (B84403) (DHAP) and acetaldehyde, which then enter central metabolism. karger.combiorxiv.org This can be accomplished either by a dedicated set of enzymes or by promiscuous enzymes from the MSP. karger.comresearchgate.net In the cyanobacterium Synechococcus elongatus, a novel salvage pathway was discovered where promiscuous enzymes convert 5'dAdo into bioactive compounds like 7-deoxysedoheptulose, which has antimicrobial properties. researchgate.netbiorxiv.org

The future in this domain involves a systematic search for such "cryptic" pathways across different domains of life. This exploration will likely reveal a wider range of metabolic fates for 5'-am-5'-dA and its analogs, potentially uncovering new bioactive molecules and providing insights into metabolic evolution and adaptation. karger.com

Table 1: Known and Proposed Salvage Pathways for 5'-Deoxyadenosine (5'dAdo)

| Pathway Name | Key Enzymes (Examples) | Key Intermediates | End Products (Examples) | Organism Examples | Reference |

|---|---|---|---|---|---|

| DHAP Shunt (Dedicated) | DrdK (kinase), DrdI (isomerase), DrdA (aldolase) | 5-deoxyribose-1-phosphate (5dR-1P), 5-deoxyribulose-1-phosphate (5dRu-1P) | Acetaldehyde, Dihydroxyacetone phosphate (DHAP) | Bacillus thuringiensis | researchgate.netbiorxiv.org |

| DHAP Shunt (Promiscuous MSP) | MtnP (phosphorylase), MtnK (kinase), MtnA (isomerase), MtnB (aldolase) | 5dR-1P, 5dRu-1P | Acetaldehyde, DHAP | Rhodospirillum rubrum | karger.comresearchgate.net |

| Deoxy-Sugar Synthesis | Promiscuous MTA/5'dAdo phosphorylase, HAD-like hydrolase | 5-deoxyribose, 5dR-1P | 7-deoxysedoheptulose | Synechococcus elongatus | researchgate.netresearchgate.net |

| Archaeal Pathway | Not fully characterized | Methylglyoxal | 6-deoxy-5-keto-fructose 1-phosphate (DKFP) | Methanocaldococcus jannaschii | karger.comresearchgate.net |

Advanced Analog Design for Enhanced Specificity and Potency

5'-Amino-5'-deoxyadenosine serves as a valuable scaffold for designing potent enzyme inhibitors, particularly for SAM-dependent methyltransferases, which are crucial targets in various diseases. nih.govrsc.org The future of this research lies in the rational and high-throughput design of advanced analogs with superior specificity and potency. By modifying the core 5'-am-5'-dA structure, researchers can fine-tune the molecule's ability to bind to the active site of a target enzyme, outcompeting the natural substrate or cofactor.

Parallel synthesis is a powerful tool being used to rapidly generate large libraries of 5'-am-5'-dA derivatives, such as amides and sulfonamides. nih.govrsc.org These libraries can then be screened against various enzymes to identify promising lead compounds. This approach significantly accelerates the early stages of drug discovery. rsc.org

For example, a library of 5'-amino-5'-deoxyadenosine amides and sulfonamides was screened against several methyltransferases, including human DNMT2, METTL3/14, and SARS-CoV-2 nsp14/10. nih.gov This screening identified compounds with binding affinities in the nanomolar to low-micromolar range, demonstrating the potential of this scaffold. nih.gov Structure-based virtual screening of computationally generated libraries further expands the chemical space that can be explored, improving the efficiency of hit identification. nih.govrsc.org

Future work will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the 5'-am-5'-dA molecule to understand how chemical changes affect binding affinity and selectivity.

Computational Modeling: Using advanced computational techniques to predict the binding modes and affinities of novel analogs, guiding the synthesis of the most promising candidates.

Targeted Covalent Inhibitors: Designing analogs that can form a covalent bond with the target enzyme, leading to irreversible inhibition and potentially greater therapeutic efficacy.

Table 2: Examples of 5'-Amino-5'-deoxyadenosine Analogs and Their Target Affinities

| Analog Class | Target Enzyme | Reported Binding Affinity (Kd or IC50) | Reference |

|---|---|---|---|

| Sulfonamides | SARS-CoV-2 nsp14/10 | Nanomolar range | nih.gov |

| Sulfonamides | METTL3/14 | Low micromolar range | nih.gov |

| Amides | SARS-CoV-2 nsp14/10 | Low micromolar range | nih.gov |

Integration with Systems Biology Approaches (e.g., multi-omics data)

To fully comprehend the biological significance of 5'-Amino-5'-deoxyadenosine, it is essential to move beyond single-pathway analyses and adopt a systems-level perspective. metabolomics.se Systems biology, which integrates various high-throughput "omics" data, offers a powerful framework for this purpose. metabolomics.sefiveable.me By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of cellular processes and understand how they are perturbed by changes in the concentration of molecules like 5'-am-5'-dA. nih.govnih.gov

Multi-omics approaches can help address several key questions:

Global Cellular Response: How do cellular networks (gene regulation, protein interaction, metabolic flux) respond to the accumulation or depletion of 5'-am-5'-dA or its derivatives? nih.gov

Off-Target Effects: When using 5'-am-5'-dA analogs as drugs, what are the unintended, system-wide effects on other pathways? drugtargetreview.com

Biomarker Discovery: Can specific transcriptomic, proteomic, or metabolic signatures be linked to the activity of enzymes that produce or consume 5'-am-5'-dA, potentially serving as biomarkers for disease? drugtargetreview.com

For instance, metabolomic profiling could identify all the downstream products of 5'-am-5'-dA metabolism, while proteomics could quantify changes in the expression of enzymes involved in these pathways. scispace.com Integrating this with transcriptomic data could reveal the regulatory circuits that control these pathways. nih.gov This holistic view is crucial for understanding the complex roles of 5'-am-5'-dA in both normal physiology and disease states, and for developing more effective and safer therapeutic interventions. nih.gov

Novel Applications in Biomolecular Engineering and Synthetic Biology

The unique biochemistry surrounding 5'-Amino-5'-deoxyadenosine and its parent compounds opens up exciting possibilities in biomolecular engineering and synthetic biology. These fields apply engineering principles to design and construct new biological parts, devices, and systems.

Potential applications include:

Engineered Biosynthesis: As demonstrated by the production of 7-deoxysedoheptulose from a 5'dAdo salvage pathway, there is potential to engineer microbes to produce valuable chemicals. researchgate.netbiorxiv.org By introducing and optimizing promiscuous enzymes or entire metabolic pathways into tractable host organisms like E. coli or yeast, it may be possible to create novel routes for synthesizing pharmaceuticals, agrochemicals, or other high-value compounds from simple precursors.

Development of Biosensors: Genetically encoded biosensors could be designed to detect 5'-am-5'-dA or related molecules in real-time within living cells. Such sensors could be used to monitor the activity of radical SAM enzymes or to screen for inhibitors of these pathways.

Metabolic Engineering: The understanding of 5'dAdo salvage pathways can inform metabolic engineering strategies. For example, enhancing these pathways could improve the efficiency of engineered metabolic routes that rely on radical SAM enzymes by preventing the accumulation of the toxic 5'dAdo byproduct. karger.com

Creation of Novel Molecular Tools: Analogs of 5'-am-5'-dA can be developed not just as inhibitors, but as chemical probes to study enzyme function. For example, they could be modified with fluorescent tags or cross-linking agents to identify and characterize the proteins that interact with them within the cell.

As our understanding of the enzymes and pathways that interact with 5'-Amino-5'-deoxyadenosine deepens, so too will our ability to harness them for practical applications in biotechnology and medicine.

Q & A

Basic: How is 5'-Amino-5'-deoxyadenosine synthesized for research applications?

Methodological Answer:

5'-Amino-5'-deoxyadenosine derivatives are synthesized via phosphorylation of the 5'-amino group using trisodium trimetaphosphate under alkaline conditions (pH 11). The reaction mixture includes 5'-amino-5'-deoxyribonucleoside, Tris-base, and RNase-free water, incubated for 7 days at room temperature. Purification involves thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with a reversed-phase C18 column. Final products are precipitated as sodium salts and validated via HPLC and enzymatic phosphorylation assays to confirm purity and functionality .

Basic: What role does 5'-Amino-5'-deoxyadenosine play in transcription inhibition?

Methodological Answer:

5'-Amino-5'-deoxyadenosine triphosphates (5’NH NTPs) act as transcription inhibitors by disrupting RNA polymerase activity. For example, T7, T3, and Sp6 RNA polymerases fail to produce full-length transcripts due to premature termination caused by internucleotide phosphoramidate bond cleavage. Primer extension assays with modified RNA primers (e.g., 2'-deoxy or 2'-O-methyl modifications) reveal that 5’NH NTPs induce in-line cleavage of RNA, generating 2',3'-cyclic phosphate-terminated products. This inhibition persists even with optimized transcription buffers containing Mn²⁺ or polyamines .

Advanced: How do researchers analyze the purity and stability of 5’-NH NTPs?

Methodological Answer:

Purity is assessed using HPLC with a gradient elution system (100 mM triethylammonium bicarbonate in water/acetonitrile) on a C18 column. Stability is tested via T4 polynucleotide kinase (PNK) phosphorylation reactions; contaminants that inhibit kinase activity indicate impurities. For functional stability, transcription reactions are monitored under acidic conditions (5% acetic acid), which cleave phosphoramidate bonds, and gel electrophoresis (20% denaturing PAGE) is used to quantify full-length vs. truncated products .

Advanced: Why do transcription inhibition studies with 5’-NH NTPs show variability in product ratios?

Methodological Answer:

Variability arises from competing processes: (1) In-line cleavage of the phosphoramidate bond by the 2'-OH group in RNA primers, producing 2',3'-cyclic phosphates, and (2) primer modifications (e.g., 2'-deoxy or 2'-O-methyl at the n-1 position) that block cleavage. For instance, 5’NH GTP forms stable 3’-terminated products, while 5’NH CTP/UTP primarily yield cleaved primers. Reaction conditions (e.g., pH, enzyme variants like T7 Y639F) further influence product distributions .

Basic: What is the mechanism of adenosine kinase (ADK) inhibition by 5'-Amino-5'-deoxyadenosine?

Methodological Answer:

5'-Amino-5'-deoxyadenosine competitively inhibits ADK by mimicking adenosine but lacks the 5'-OH group required for phosphorylation. In human macrophages, it blocks dATP accumulation (IC₅₀ ~10 μM), preventing apoptosis. In Mycobacterium tuberculosis, it uniquely inhibits Ado kinase via interactions with the catalytic 5'-OH binding site, highlighting species-specific enzyme differences .

Advanced: How does 5'-Amino-5'-deoxyadenosine enhance cytosine deamination in DNA methyltransferases?

Methodological Answer:

In methyltransferases like M.SssI, 5'-Amino-5'-deoxyadenosine acts as a cofactor analog, promoting cytosine-to-uracil deamination by altering active-site protonation. Mutagenesis studies (e.g., F17S/G19D mutants) show reduced cofactor binding affinity, diminishing deamination rates. At 250 µM, it enhances deamination 20-fold in wild-type enzymes, likely through stabilizing a reactive intermediate .

Advanced: What methods are used to study thermodynamic mismatches involving 5’-NH nucleotides?

Methodological Answer:

Gel mobility shift assays and thermal denaturation studies are employed. For example, mismatched primer-template complexes (e.g., G:U pairs) are analyzed via PAGE to assess stability. Acetic acid treatment (5%) is used to cleave phosphoramidate bonds, distinguishing between full-length and cleaved products. Thermodynamic parameters (ΔG, Tm) are calculated to quantify mismatch stability .

Basic: How is 5'-Amino-5'-deoxyadenosine used in antiviral or antibacterial studies?

Methodological Answer:

As a nucleotide analog, it inhibits viral/bacterial polymerases and kinases. For example, it reduces Staphylococcus aureus-induced macrophage apoptosis by blocking ADK-mediated dATP synthesis. In transcription assays, 5’NH NTPs inhibit bacteriophage RNA polymerases (T7, T3, Sp6) at IC₅₀ values <100 μM, making them candidates for broad-spectrum antimicrobials .

Advanced: How do researchers resolve contradictions in enzyme inhibition data across species?

Methodological Answer:

Comparative kinetic assays and structural modeling are critical. For ADK inhibition, human and M. tuberculosis enzymes are tested side-by-side with 5'-Amino-5'-deoxyadenosine. Crystallography or mutagenesis (e.g., catalytic site mutants like Y639F in T7 RNA polymerase) identifies residue-specific interactions. HPLC-based activity assays (e.g., dATP quantification in macrophages) validate functional outcomes .

Basic: What are the key considerations for designing primer extension assays with 5’-NH NTPs?

Methodological Answer:

- Primer design : Use 2'-deoxy or 2'-O-methyl modifications at the n-1 position to block in-line cleavage.

- Enzyme selection : T7 Y639F mutant enhances non-canonical nucleotide incorporation.

- Buffer optimization : Include MnCl₂ (1–5 mM) to relax polymerase specificity.

- Detection : Radiolabeled primers (γ-³²P-ATP) and denaturing PAGE (20%) resolve truncated vs. full-length products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.